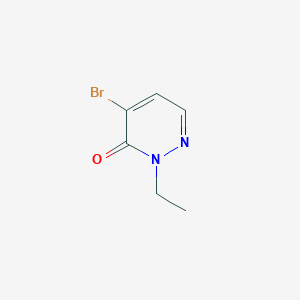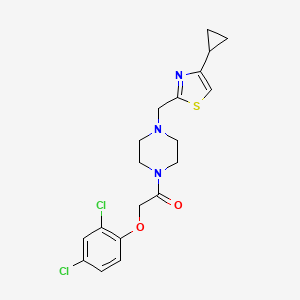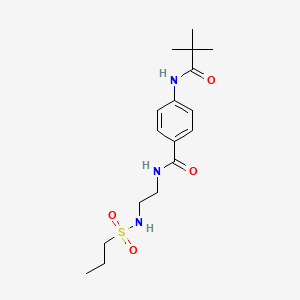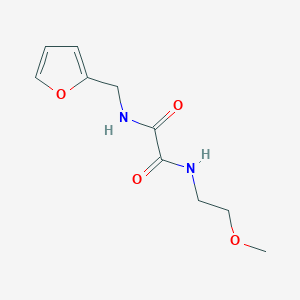
4-Bromo-2-ethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Bromo-2-ethylpyridazin-3(2H)-one" is a brominated pyridazine derivative. Pyridazine is a heterocyclic compound with a nitrogen-containing aromatic ring. The presence of a bromine atom and an ethyl group in the compound suggests potential reactivity and applications in organic synthesis. Brominated heterocycles are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds due to their ability to undergo further chemical transformations .
Synthesis Analysis
The synthesis of brominated pyridazine derivatives can be achieved through various methods. For instance, the preparation of 3-bromo-6-methylpyridazine involves a cyclization reaction followed by dehydrogenation and substitution reactions, which could be adapted for the synthesis of 4-bromo-2-ethylpyridazin-3(2H)-one . Additionally, the synthesis of related heterocyclic compounds, such as 2H-indazolo[2,1-b]phthalazine-triones, has been performed using a catalyst-free one-pot methodology under ultrasonic irradiation, which could offer insights into efficient synthesis strategies for the target compound .
Molecular Structure Analysis
The molecular structure of brominated pyridazine derivatives can be characterized using spectroscopic techniques such as NMR and mass spectrometry, as demonstrated in the synthesis of 3-bromo-6-methylpyridazine . X-ray crystallography can provide detailed information on the solid-state structure, as seen in the structural analysis of related compounds . These techniques could be employed to determine the precise molecular structure of 4-bromo-2-ethylpyridazin-3(2H)-one.
Chemical Reactions Analysis
Brominated pyridazines can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, brominated pyridines have been used to prepare brominated aminopyridines through the action of ammonia, indicating the potential for nucleophilic substitution reactions . Similarly, brominated pyridazine derivatives could undergo reactions with nucleophiles or be used in coupling reactions to synthesize more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as bromine, can affect the acidity and basicity of the compound. The reactivity of the bromine atom in brominated pyridines has been studied, providing insights into the reactivity of the bromine atoms in such compounds . These properties are crucial for the practical application of 4-bromo-2-ethylpyridazin-3(2H)-one in organic synthesis.
Aplicaciones Científicas De Investigación
Chemical Functionalization and Synthesis
4-Bromo-2-ethylpyridazin-3(2H)-one and its derivatives are primarily utilized in chemical synthesis. For example, 5-Iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones have been used in palladium-catalyzed aminocarbonylation reactions with various amines, including amino acid methyl esters, showing high reactivity and yielding dicarboxamides using primary amines (Takács et al., 2012). Another study highlights the synthesis of novel 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones, demonstrating their insecticidal and fungicidal activities (Zhang et al., 2019).
Organic Chemistry and Catalysis
This compound is significant in organic chemistry, especially in the context of catalysis. For instance, the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones has been catalyzed by N-halosulfonamides under solvent-free conditions (Ghorbani‐Vaghei et al., 2011). Another study demonstrated the use of 2-cyanopyridazin-3(2H)-ones as novel, effective, and selective electrophilic cyanating agents in various reactions (Kim et al., 2005).
Material Science and Novel Reactions
In the field of material science and novel chemical reactions, there have been studies on the ring opening of 2‐(Benzylamino)‐2H‐1,4‐benzoxazin‐3(4H)‐ones and 2‐Bromo‐2H‐1,4‐benzoxazin‐3(4H)‐ones under various conditions, proposing mechanisms for their degradation to 2-aminophenol derivatives (Ilaš & Kikelj, 2008).
Biological Activities
In terms of biological activities, compounds derived from 4-bromo-2-ethylpyridazin-3(2H)-one have been synthesized and tested for various biological activities. For example, a series of 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)-substituted-benzo[d][1,2,3]triazin-4(3H)-ones showed insecticidal and fungicidal activities (Zhang et al., 2019).
Propiedades
IUPAC Name |
4-bromo-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQTGIFMNJECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3004038.png)


![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)
![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)


![4-amino-N'-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B3004050.png)
![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)
![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)
![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)